

# "6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine CAS number lookup"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1276979

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## Technical Guide: 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

CAS Number: 28279-41-6

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine** is a heterocyclic organic compound belonging to the imidazopyridine class. Structurally analogous to purines, imidazo[4,5-b]pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This scaffold has been identified in compounds developed as kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides a comprehensive overview of the available data on **6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine** and related derivatives, including its chemical properties, synthesis, and potential therapeutic applications.

## Chemical and Physical Properties

A summary of the key chemical and physical properties for **6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine** is presented below.

Property	Value
CAS Number	28279-41-6
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub>
Molecular Weight	212.05 g/mol
Synonyms	6-Bromo-5-methylimidazo[4,5-b]pyridine, 6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine

## Synthesis and Experimental Protocols

The synthesis of **6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine** typically proceeds via the cyclocondensation of a substituted diaminopyridine with a one-carbon source. A key starting material for this synthesis is 5-bromo-6-methylpyridine-2,3-diamine.

## General Experimental Protocol for the Synthesis of the Imidazo[4,5-b]pyridine Ring

This protocol describes a generalized method for the cyclization to form the imidazo[4,5-b]pyridine core, which can be adapted for the synthesis of the title compound.

### Materials:

- 5-bromo-6-methylpyridine-2,3-diamine
- Formic acid (or another appropriate one-carbon source like an aldehyde)
- Ethanol (or another suitable solvent)
- Oxidizing agent (e.g., p-benzoquinone, if starting with an aldehyde)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-methylpyridine-2,3-diamine in a suitable solvent such as ethanol.
- Reagent Addition: Add an equimolar amount of the one-carbon source. If using an aldehyde, an oxidizing agent like p-benzoquinone may be required. If using formic acid, it can serve as both the reagent and solvent, and the mixture is typically heated to reflux.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up:
  - If the reaction is conducted in an organic solvent, the solvent is removed under reduced pressure.
  - The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
  - The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
  - The solvent is evaporated to yield the crude product.
- Purification: The crude **6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine** is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR (<sup>1</sup>H and <sup>13</sup>C), mass spectrometry, and melting point determination.

## Potential Biological Activities and Data

While specific quantitative biological data for **6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine** is limited in publicly available literature, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore. Derivatives have shown potent activity in several therapeutic areas. The data

for closely related analogs are summarized below to provide an indication of the potential of this compound class.

## Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Several studies have demonstrated the anticancer potential of substituted imidazo[4,5-b]pyridines.[\[1\]](#)[\[2\]](#) The mechanism of action for some of these derivatives has been linked to the inhibition of key cellular kinases.[\[2\]](#)

Compound	Cell Line	IC <sub>50</sub> (μM)	Reference
Imidazo[4,5-b]pyridine Derivative IX	MCF-7 (Breast)	0.85	<a href="#">[2]</a>
Imidazo[4,5-b]pyridine Derivative IX	HCT116 (Colon)	1.05	<a href="#">[2]</a>
Imidazo[4,5-b]pyridine Derivative VIII	MCF-7 (Breast)	0.92	<a href="#">[2]</a>
Imidazo[4,5-b]pyridine Derivative VIII	HCT116 (Colon)	1.12	<a href="#">[2]</a>
Bromo-substituted amidino derivative 14	Glioblastoma	8.0	<a href="#">[1]</a>
Bromo-substituted amidino derivative 14	Non-Hodgkin lymphoma	8.4	<a href="#">[1]</a>
Bromo-substituted amidino derivative 14	Pancreatic adenocarcinoma	9.4	<a href="#">[1]</a>

## Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

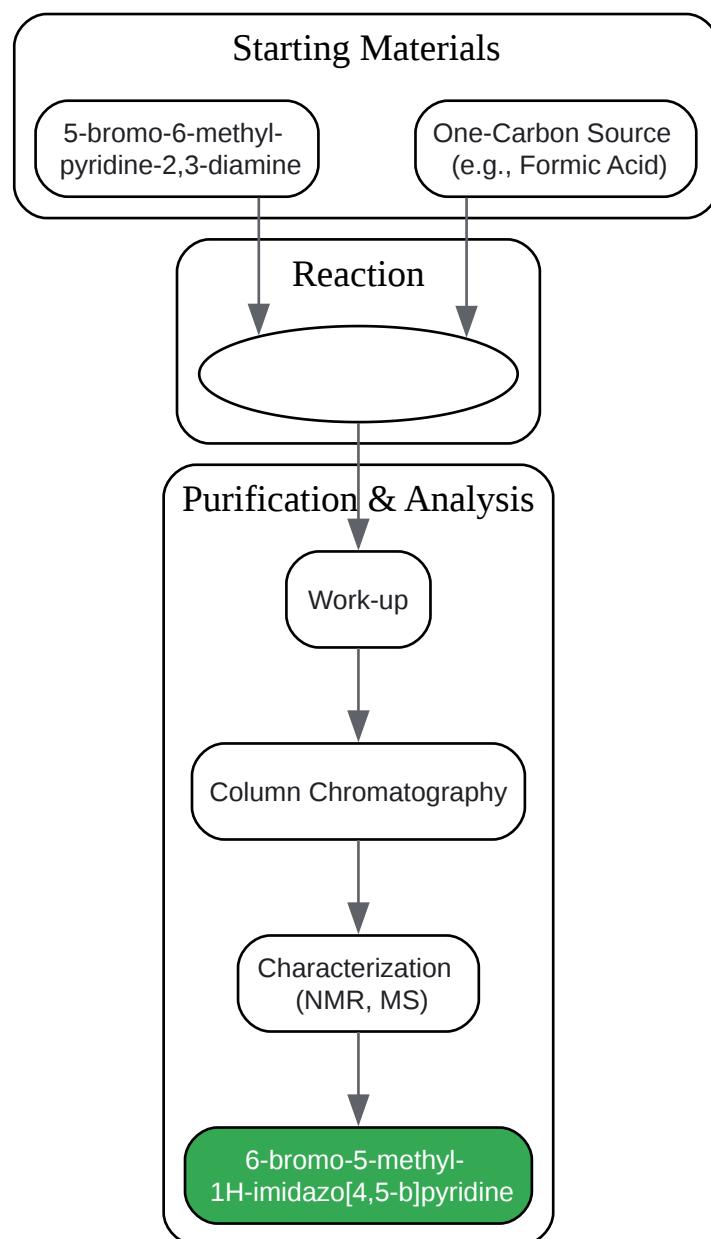
The structural similarity of imidazo[4,5-b]pyridines to purines also makes them candidates for antimicrobial drug discovery.[\[3\]](#)

Compound	Organism	MIC (μM)	Reference
Bromo-substituted amidino derivative 14	E. coli	32	[4]

## Visualizations: Workflows and Signaling Pathways

### Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of **6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine**.

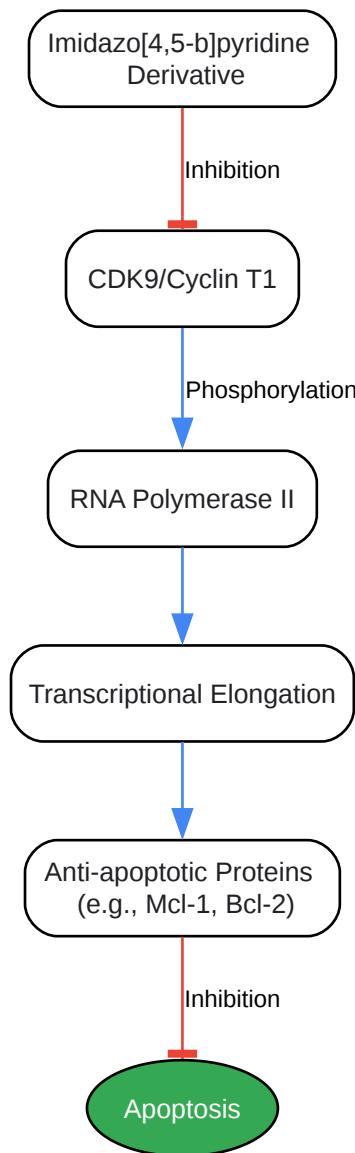


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Caption: General synthesis workflow for **6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine**.

## Potential Signaling Pathway: CDK9 Inhibition

Some imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.<sup>[2]</sup> Inhibition of CDK9 can lead to apoptosis in cancer cells. The following diagram illustrates this potential mechanism of action.



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Caption: Potential mechanism of action via CDK9 inhibition for the imidazo[4,5-b]pyridine class.

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## References

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- To cite this document: BenchChem. ["6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine CAS number lookup"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276979#6-bromo-5-methyl-1h-imidazo-4-5-b-pyridine-cas-number-lookup>]

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